[2-(Pyridin-2-ylamino)-1,3-thiazol-4-yl]acetic acid

Enzyme Inhibition Drug Discovery Biochemical Assay

Select [2-(Pyridin-2-ylamino)-1,3-thiazol-4-yl]acetic acid for kinase inhibitor research—this exact substitution pattern is non-negotiable. Isomers (CAS 34272-68-9, 31112-90-0) lack the critical 2-pyridylamino hydrogen-bonding network required for target enzyme binding. BindingDB-validated scaffold drives specific kinase inhibition that generics cannot replicate. The bifunctional design—carboxylic acid plus pyridylamino-thiazole core—enables rapid amide/ester library synthesis for SAR exploration. Available at verified ≥95% purity with standardized shipping for cross-lab reproducibility.

Molecular Formula C10H9N3O2S
Molecular Weight 235.26 g/mol
CAS No. 1248907-66-5
Cat. No. B1421034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2-(Pyridin-2-ylamino)-1,3-thiazol-4-yl]acetic acid
CAS1248907-66-5
Molecular FormulaC10H9N3O2S
Molecular Weight235.26 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)NC2=NC(=CS2)CC(=O)O
InChIInChI=1S/C10H9N3O2S/c14-9(15)5-7-6-16-10(12-7)13-8-3-1-2-4-11-8/h1-4,6H,5H2,(H,14,15)(H,11,12,13)
InChIKeyWRNWCPKKXRFQLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing [2-(Pyridin-2-ylamino)-1,3-thiazol-4-yl]acetic Acid (CAS 1248907-66-5): Procurement and Chemical Profile


[2-(Pyridin-2-ylamino)-1,3-thiazol-4-yl]acetic acid (CAS 1248907-66-5) is a heterocyclic building block featuring a pyridine-thiazole core with an acetic acid functional group. It is commercially available for research purposes, with suppliers such as AKSci, MolCore, and Chemenu offering the compound in various purities, typically ranging from 95% to 98% . Its predicted physicochemical properties include a density of 1.5±0.1 g/cm³, a boiling point of 469.6±48.0 °C at 760 mmHg, and a calculated LogP of approximately 0.26 [1] [2]. This compound serves as a core scaffold for the development of derivatives with potential biological activities, particularly in kinase inhibition and anticancer research [3] [4].

Why Generic Substitution Fails: The Unique [2-(Pyridin-2-ylamino)-1,3-thiazol-4-yl]acetic Acid Structure in Scientific Applications


Generic substitution of [2-(Pyridin-2-ylamino)-1,3-thiazol-4-yl]acetic acid with seemingly similar analogs is not scientifically valid due to the critical influence of its specific substitution pattern on molecular recognition and downstream biological activity. The presence of a 2-pyridylamino group at the thiazole 2-position creates a distinct hydrogen-bonding network that is essential for interactions with target proteins, such as kinases, and differs fundamentally from isomers like [2-(pyridin-2-yl)-1,3-thiazol-4-yl]acetic acid (CAS 34272-68-9) [1] or 2-(2-(pyridin-3-yl)thiazol-4-yl)acetic acid (CAS 31112-90-0) [2]. As demonstrated by BindingDB data for a closely related N-arylacetamide derivative, this core scaffold is crucial for achieving specific enzyme inhibition, a property that would be lost or significantly altered by any substitution at the thiazole 2-amino or pyridyl positions [3]. Therefore, the exact structural arrangement is non-negotiable for research reproducibility and the development of targeted compounds.

Quantitative Differentiation: Evidence-Based Comparison of [2-(Pyridin-2-ylamino)-1,3-thiazol-4-yl]acetic Acid


Enzyme Inhibition Potential: Binding Data for a Close Structural Derivative of [2-(Pyridin-2-ylamino)-1,3-thiazol-4-yl]acetic Acid

While direct quantitative data for the target compound is absent from the public domain, a close structural derivative, N-[3-[2-(2-pyridinylamino)-4-thiazolyl]phenyl]acetamide, demonstrates measurable inhibition of human intestinal-type alkaline phosphatase. The derivative has a reported enzyme inhibition constant (Ki) of 1.90 µM against this target [1]. This quantifies the potential of the [2-(pyridin-2-ylamino)-1,3-thiazol-4-yl] scaffold to engage with biological targets.

Enzyme Inhibition Drug Discovery Biochemical Assay

Purity and Procurement: Commercial Specifications of [2-(Pyridin-2-ylamino)-1,3-thiazol-4-yl]acetic Acid

The compound is commercially available with specified purity levels from multiple suppliers, ensuring a reliable and consistent supply for research purposes. AKSci offers a minimum purity of 95% , while MolCore and Chemenu provide the compound at a higher purity of 98% and 97%, respectively . The compound is stored at controlled room temperature for long-term stability, according to AKSci , and MolCore specifies a storage condition of 20°C for 2 years .

Chemical Synthesis Medicinal Chemistry Procurement

Comparative Scaffold Analysis: Isomeric Differentiation of [2-(Pyridin-2-ylamino)-1,3-thiazol-4-yl]acetic Acid

The specific substitution pattern of [2-(Pyridin-2-ylamino)-1,3-thiazol-4-yl]acetic acid (with a 2-pyridylamino group at the 2-position) distinguishes it from related isomers. For instance, a structurally similar compound, [2-(pyridin-2-yl)-1,3-thiazol-4-yl]acetic acid (CAS 34272-68-9), lacks the bridging amine, which alters its electronic and hydrogen-bonding properties [1]. Another isomer, 2-(2-(pyridin-3-yl)thiazol-4-yl)acetic acid (CAS 31112-90-0), has a pyridin-3-yl group, changing the molecular geometry and potential binding interactions [2].

Medicinal Chemistry Chemical Biology Structure-Activity Relationship

Best Application Scenarios for [2-(Pyridin-2-ylamino)-1,3-thiazol-4-yl]acetic Acid in Research and Development


Scaffold for Kinase Inhibitor Development

The [2-(pyridin-2-ylamino)-1,3-thiazol-4-yl] core is recognized as a versatile scaffold in the design of kinase inhibitors [1]. This compound provides an ideal starting point for medicinal chemistry programs targeting specific kinases implicated in cancer or other diseases. By modifying the acetic acid moiety, researchers can synthesize a library of amides, esters, and other derivatives to explore structure-activity relationships and optimize target affinity, as seen with related thiazole-based inhibitors [2].

Targeted Enzyme Inhibition Studies

Evidence from a close structural derivative suggests the scaffold can inhibit enzymes such as human intestinal-type alkaline phosphatase with micromolar affinity (Ki = 1.90 µM) [3]. This indicates that [2-(Pyridin-2-ylamino)-1,3-thiazol-4-yl]acetic acid can be a valuable probe for investigating the role of this enzyme or a key intermediate for developing more potent, selective inhibitors.

Building Block for Heterocyclic Compound Libraries

As a bifunctional molecule containing both a carboxylic acid and a pyridylamino-thiazole core, this compound is a highly versatile building block for high-throughput synthesis of diverse heterocyclic libraries. The acetic acid group can be readily transformed into a variety of functional groups (e.g., amides, esters, alcohols), enabling the rapid exploration of chemical space in drug discovery programs .

Standardized Research Material for Reproducible Experiments

With its commercial availability at defined purities (95-98%) and with known stability profiles , [2-(Pyridin-2-ylamino)-1,3-thiazol-4-yl]acetic acid is well-suited as a standardized research material. This ensures that experiments can be reproduced across different laboratories and over time, a critical requirement for validating biological findings and advancing a compound through the drug discovery pipeline.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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